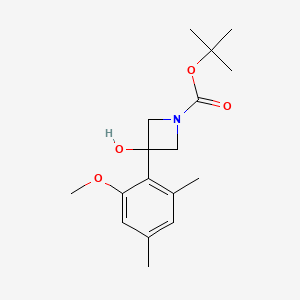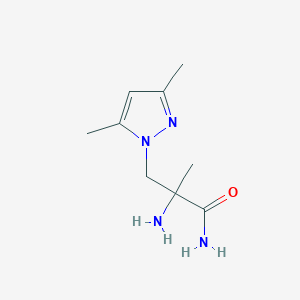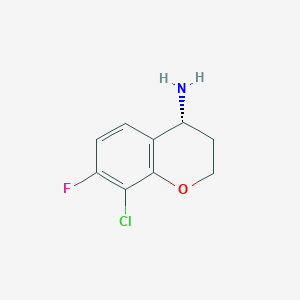
tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation and Methoxylation: The hydroxyl and methoxy groups can be introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents, while methoxylation can be performed using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Materials Science: The compound can be incorporated into polymers and materials to impart specific properties such as increased stability and reactivity.
Agriculture: It may be used in the development of agrochemicals for crop protection and enhancement.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate depends on its specific application. In drug development, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate
- tert-Butyl 3-hydroxy-3-(4,6-dimethylphenyl)azetidine-1-carboxylate
- tert-Butyl 3-hydroxy-3-(2,4-dimethylphenyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: The presence and position of methoxy and dimethyl groups in the phenyl ring can significantly influence the compound’s reactivity and properties.
- Reactivity: The specific functional groups present in the compound can affect its reactivity in various chemical reactions, such as oxidation, reduction, and substitution.
- Applications: While similar compounds may share some applications, the unique combination of functional groups in tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate can make it more suitable for specific applications in drug development and materials science.
Eigenschaften
Molekularformel |
C17H25NO4 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-11-7-12(2)14(13(8-11)21-6)17(20)9-18(10-17)15(19)22-16(3,4)5/h7-8,20H,9-10H2,1-6H3 |
InChI-Schlüssel |
KWYMCSZMTAIKSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC)C2(CN(C2)C(=O)OC(C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)

![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)

![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)

![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)

